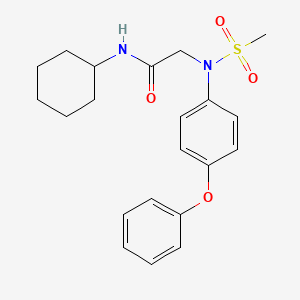
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
説明
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSP-1103, is a novel compound with potential therapeutic applications. It belongs to the class of compounds known as glycine transporter 1 (GlyT1) inhibitors. GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft. Inhibition of GlyT1 leads to an increase in glycine levels in the synaptic cleft, which can have therapeutic effects.
作用機序
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 leads to an increase in glycine levels in the synaptic cleft, which can have therapeutic effects. Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in the regulation of pain, mood, and cognition.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to increase glycine levels in the synaptic cleft, which can have several biochemical and physiological effects. It has been shown to increase the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. It has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and motivation.
実験室実験の利点と制限
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1 and does not affect other neurotransmitter transporters. It has also been shown to have good oral bioavailability and can be administered orally. However, N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing. It also has low solubility in water, which can make it difficult to administer in aqueous solutions.
将来の方向性
There are several future directions for the study of N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One direction is the development of more potent and selective GlyT1 inhibitors. Another direction is the study of the long-term effects of N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide on cognition and mood. Additionally, the therapeutic potential of N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide for the treatment of drug addiction and withdrawal symptoms should be further explored. Finally, the safety and efficacy of N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in human clinical trials should be investigated.
科学的研究の応用
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant, antipsychotic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
N-cyclohexyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(25,26)23(16-21(24)22-17-8-4-2-5-9-17)18-12-14-20(15-13-18)27-19-10-6-3-7-11-19/h3,6-7,10-15,17H,2,4-5,8-9,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGICJDIWNUJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570600.png)
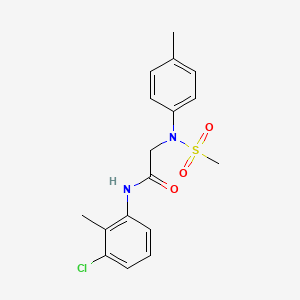
![N-(3,4-dimethoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570613.png)
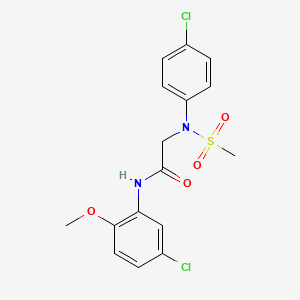
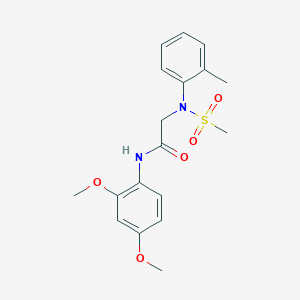
![N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570636.png)
![2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]-2-cyclopropene-1-carboxamide](/img/structure/B3570659.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3570662.png)
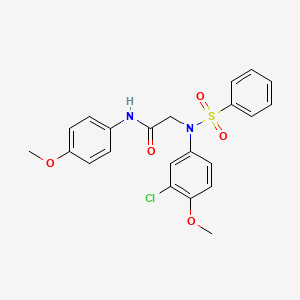

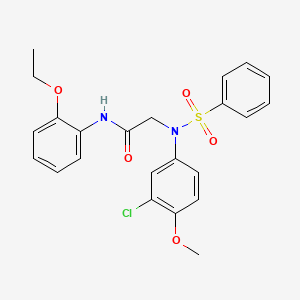

![N~1~-(3,4-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570700.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570704.png)